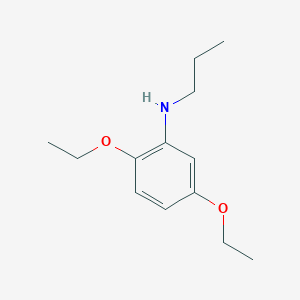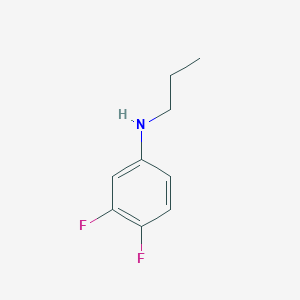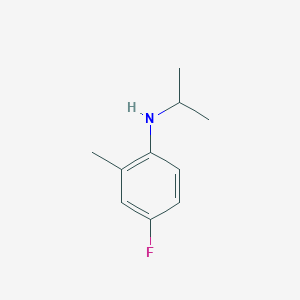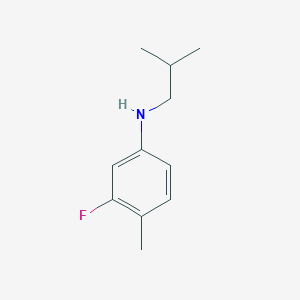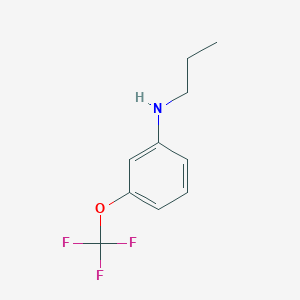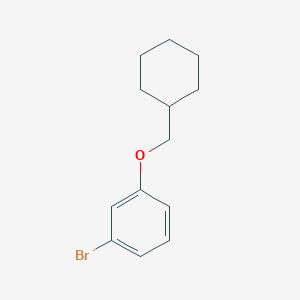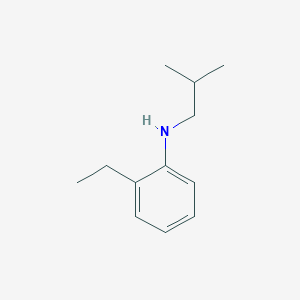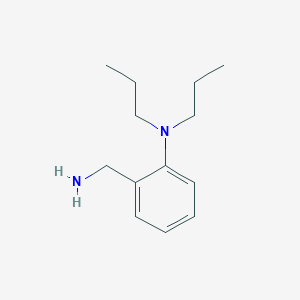![molecular formula C12H13FN2 B1385980 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole CAS No. 919120-68-6](/img/structure/B1385980.png)
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Descripción general
Descripción
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a chemical compound with the molecular formula C12H13FN2 . It is a complex structure that contains a total of 30 bonds, including 17 non-H bonds, 10 multiple bonds, 10 aromatic bonds, and various ring structures .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 nine-membered ring, and 1 ten-membered ring. Additionally, it includes 1 secondary amine (aliphatic) and 1 Pyrrole .Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.243 Da . It has a density of 1.225g/cm3 and a boiling point of 374.4ºC at 760 mmHg . The exact melting point is not available .Aplicaciones Científicas De Investigación
Antitumor Agents
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole derivatives have been synthesized and evaluated for their potential as antitumor agents. These compounds show positive charges at specific positions on the aromatic scaffold and have demonstrated significant in vitro antitumor activities against various cancer cell lines. Their DNA binding properties were characterized, indicating that they may serve as intercalators with increased DNA binding affinity. The introduction of fluorine and alkyl amino side chains, as well as the addition of a positive charge at the 11-N position, are responsible for their antitumor activity and enhanced DNA binding ability (Gu et al., 2017).
Neuroleptic Agents
Research has been conducted on derivatives of hexahydroazepino[4,5-b]indoles for their potential as neuroleptic agents. Although some compounds did not show significant activity against methamphetamine aggregate toxicity, others, including the 5-phenyl derivative and its 3-methyl variant, displayed activity in antidepressant screens (Elliott et al., 1980).
Therapeutic Drug Targets
The interaction profiles of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole derivatives with therapeutic targets, including receptors, enzymes, and neuromediator transporters, have been investigated. These studies have revealed that different therapeutic targets exhibit varying levels of sensitivity towards the cis- and trans-configurations of these structures, particularly towards histamine H1 and serotonin 5-HT2C receptors (Mit’kin et al., 2012).
Chemical Synthesis and Modifications
Research in chemical synthesis has led to the development of methods for creating isomeric hexahydroazonino[5,6-b]indoles from hexahydroazepino[4,3-b]-and-[3,4-b]indoles. This work has enabled the creation of compounds with varying positions of the double bond in the azonine ring, contributing to the diversity of chemical structures in this field (Voskressensky et al., 2007).
HIV-1 Attachment Inhibition
Indole derivatives, including 9-fluoro variants, have been found to interfere with HIV-1 attachment by inhibiting the interaction of the HIV surface protein gp120 with the host cell receptor CD4. These compounds have demonstrated enhanced potency and bioavailability in various animal models when administered orally (Wang et al., 2003).
Herbicidal Applications
Fluorinated indole derivatives, including 3-hydrazino-1,2,4-triazino[5,6-b]indoles, have been synthesized and tested for their herbicidal effects against various weed species. The novel fluorinated hydrazino-1,2,4-triazino[5,6-b]indoles have shown potential as post-emergent herbicides (Bawazir & Abdel-Rahman, 2020).
Mecanismo De Acción
Target of Action
The primary targets of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain and other areas of the body.
Mode of Action
This compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition is achieved with IC50s in the micromolar range, indicating a moderate level of potency . The compound shows a structure-dependent selectivity towards BChE .
Biochemical Pathways
By inhibiting AChE and BChE, this compound affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the breakdown of acetylcholine, the compound potentially increases the concentration of this neurotransmitter in the synaptic cleft, enhancing cholinergic transmission .
Pharmacokinetics
The compound’s molecular weight (20424) and LogP (232400) suggest that it may have suitable properties for absorption and distribution
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of cholinergic transmission. By inhibiting AChE and BChE, the compound can potentially enhance the signaling of acetylcholine, affecting various physiological processes controlled by this neurotransmitter .
Propiedades
IUPAC Name |
9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-8-3-4-12-9(6-8)10-7-14-5-1-2-11(10)15-12/h3-4,6,14-15H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHSVILTWVPKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651603 | |
| Record name | 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
919120-68-6 | |
| Record name | 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzaldehyde](/img/structure/B1385899.png)
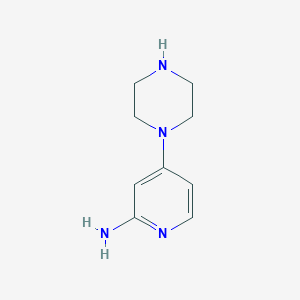
![N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1385901.png)
![5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1385905.png)
